2-(Azepan-4-yl)acetic acid hydrochloride
Description
Contextual Significance of Azepane-Derived Scaffolds in Modern Organic and Medicinal Chemistry Research
Azepane-based compounds are recognized for their diverse pharmacological properties and structural diversity, making them valuable for the discovery of new therapeutic agents. nih.gov The seven-membered ring of azepane provides a three-dimensional architecture that is distinct from the more commonly studied five- and six-membered rings, such as pyrrolidine (B122466) and piperidine. This unique spatial arrangement allows for the exploration of new chemical space and the development of compounds with novel biological activities. researchgate.net
The development of new, less toxic, and highly active azepane-containing analogs is a significant area of research in medicinal chemistry. nih.gov To date, over 20 drugs containing the azepane motif have received FDA approval for treating a range of diseases. nih.gov The versatility of the azepane scaffold is demonstrated by its presence in compounds targeting a wide array of biological targets. For instance, azepane derivatives have been investigated as anti-cancer, anti-tubercular, and anti-Alzheimer's disease agents. nih.gov They have also shown promise as histamine (B1213489) H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs. nih.gov
The synthesis of functionalized azepanes is an active area of organic chemistry research, with various methods being developed, including ring-closing reactions and ring-expansion of smaller cyclic compounds. researchgate.net The ability to introduce different functional groups at various positions on the azepane ring allows for the fine-tuning of a molecule's properties and its interaction with biological targets.
Table 1: Examples of Bioactive Azepane Derivatives
| Compound Class | Therapeutic Area/Target | Reference |
|---|---|---|
| Azepane Sulfonamides | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors | nih.gov |
| N-Benzylated Bicyclic Azepanes | Monoamine Transporter Inhibitors (for neuropsychiatric disorders) | nih.gov |
| Fused-Azepinones | Kinase Inhibitors (e.g., for cancer, inflammation) | nih.gov |
| Azepane-based analogs | Anti-tubercular, Anti-Alzheimer's, Antimicrobial agents | nih.gov |
| Azepane-based analogs | Histamine H3 receptor inhibitors, α-glucosidase inhibitors | nih.gov |
Historical Perspective on the Emergence of 2-(Azepan-4-yl)acetic Acid Hydrochloride and Related Structures in Academic Literature
The exploration of seven-membered heterocyclic compounds like azepines and their saturated counterparts, azepanes, has a history rooted in the broader development of heterocyclic chemistry. benthamdirect.com Early research often focused on the synthesis and characterization of these ring systems. benthamdirect.com Over the last five decades, a significant body of literature has been dedicated to the synthesis, reactions, and biological properties of these seven-membered heterocycles. benthamdirect.com
The development of synthetic methodologies has been crucial to the emergence of azepane-based compounds in research. Many of the established synthetic routes involve the ring expansion of five- or six-membered rings, achieved through various means such as thermal, photochemical, or microwave-assisted reactions. benthamdirect.com These synthetic advancements have made a wider range of azepane derivatives accessible for study.
While specific early academic literature focusing solely on this compound is not prominent, the interest in functionally substituted azepanes grew with the increasing recognition of their potential in drug discovery. The general class of amino acid-substituted cyclic amines has been a subject of interest for their potential to act as scaffolds in peptidomimetics or as ligands for various receptors and enzymes. The presence of both a basic nitrogen atom within the ring and an acidic carboxylic acid group gives these molecules zwitterionic potential and multiple points for further chemical modification.
Overview of Current Research Trajectories and Future Prospects for this compound
Current research involving azepane scaffolds is vibrant and multifaceted, with a strong emphasis on their application in medicinal chemistry. nih.govresearchgate.net The structural and functional diversity of azepane derivatives allows them to be tailored for a wide range of biological targets. nih.gov
Given the structure of this compound, several research trajectories can be envisioned. The presence of the acetic acid side chain makes it an interesting building block for the synthesis of more complex molecules. For instance, the carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for its conjugation to other molecules of interest or for the exploration of structure-activity relationships.
The bifunctional nature of the molecule, with its secondary amine and carboxylic acid, makes it a potential scaffold for the development of ligands for receptors that recognize amino acids or their derivatives. This could include targets in the central nervous system, where amino acid neurotransmitters play a crucial role.
Future prospects for this compound and related compounds are likely to be in the continued exploration of their utility as scaffolds in drug discovery. As our understanding of the biological roles of various targets deepens, there will be a continuous need for novel molecular frameworks to modulate their activity. The three-dimensional nature of the azepane ring, combined with the versatile functionality of the acetic acid side chain, positions compounds like this compound as valuable tools for chemical biologists and medicinal chemists. Further research could involve the synthesis of a library of derivatives based on this scaffold to screen against a variety of biological targets, potentially leading to the discovery of new lead compounds for therapeutic development.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(azepan-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)6-7-2-1-4-9-5-3-7;/h7,9H,1-6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVHMPARHFKDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Azepan 4 Yl Acetic Acid Hydrochloride and Its Precursors
Retrosynthetic Analysis and Key Intermediate Identification for 2-(Azepan-4-yl)acetic Acid Hydrochloride Synthesis
Retrosynthetic analysis is a foundational strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the bond between the azepane ring and the acetic acid moiety, and the bonds within the azepane ring itself.
A logical retrosynthetic approach would first disconnect the acetic acid side chain, suggesting a precursor such as a 4-substituted azepane that can be alkylated or a protected azepan-4-one. The azepane ring can then be disconnected through a C-N bond cleavage, leading back to a linear amino-aldehyde or a related bifunctional precursor suitable for cyclization.
Key intermediates are crucial building blocks in the synthetic pathway. In the synthesis of complex molecules, these intermediates represent strategic milestones. For instance, the synthesis of zoledronic acid relies on the key intermediate imidazol-1-yl-acetic acid hydrochloride, which is prepared in a two-step process involving N-alkylation and non-aqueous ester cleavage. nih.gov Similarly, the synthesis of optically active pharmaceutical ingredients often hinges on the creation of specific, stereochemically pure intermediates. sumitomo-chem.co.jp For this compound, pivotal intermediates would include:
N-protected Azepan-4-one: A versatile intermediate allowing for the introduction of the acetic acid side chain via reactions like the Wittig or Horner-Wadsworth-Emmons olefination, followed by reduction.
A 4-substituted Piperidine Derivative: This intermediate could serve as a precursor for a ring-expansion strategy to form the seven-membered azepane ring.
Optically Active Azepane Precursors: For stereoselective synthesis, chiral intermediates derived from asymmetric reactions are essential to ensure the final product has the desired enantiomeric purity. sumitomo-chem.co.jp
Classical and Contemporary Synthetic Routes to this compound
The construction of the azepane core is the central challenge in synthesizing the target molecule. Both classical and modern methods, primarily involving ring-formation or ring-enlargement strategies, have been developed.
Ring-expansion and cyclization reactions are powerful tools for constructing seven-membered rings like azepane, which are often more challenging to synthesize than five- or six-membered rings due to less favorable entropic and enthalpic factors.
Ring-Expansion Strategies: These methods start with a smaller, more readily accessible ring system, such as a pyrrolidine (B122466) or piperidine, and expand it to the seven-membered azepane.
rsc.orgorganic-chemistry.org-Sigmatropic Rearrangement: Enantiomerically pure 2-alkenylazetidinium salts can undergo a clean conversion into 4,5-dehydroazepanes through a rsc.orgorganic-chemistry.org sigmatropic shift when the ylide and the adjacent alkene are in a cis relationship. researchgate.netcapes.gov.br This provides a stereocontrolled route to functionalized azepanes.
Photochemical [5+2] Cycloaddition: A two-step process involving the condensation of pyrrolidinones with aldehydes to form N-vinylpyrrolidinones, followed by a photochemical rearrangement, yields densely functionalized azepin-4-ones. organic-chemistry.org This method is notable for its efficiency and tolerance of various functional groups. organic-chemistry.org
NBS-induced Cyclization/Ring Expansion: Linear olefinic aziridines can be converted into azepanes through a cascade reaction initiated by N-Bromosuccinimide (NBS). whiterose.ac.uk This process involves the formation of a cyclic aziridinium (B1262131) ion which then undergoes ring expansion. whiterose.ac.uk
Intramolecular Cyclization: These strategies build the azepane ring from a linear precursor containing the necessary functional groups.
Intramolecular cyclization of an appropriately substituted amino-dihalide or amino-epoxide can lead to the formation of the azepane ring.
The synthesis of 2,4-azepanedione, a related scaffold, has been achieved via intramolecular cyclization of a precursor using sodium hydride and a crown ether. researchgate.net
Table 1: Comparison of Ring-Expansion and Cyclization Strategies for Azepane Synthesis
| Strategy | Precursor | Key Transformation | Advantages |
| rsc.orgorganic-chemistry.org-Sigmatropic Rearrangement | 2-Alkenylazetidinium Salt | Sigmatropic shift of an ammonium (B1175870) ylide | High stereoselectivity researchgate.netcapes.gov.br |
| Photochemical [5+2] Cycloaddition | N-Vinylpyrrolidinone | Photochemical Fries-like rearrangement | Good yields, functional group tolerance organic-chemistry.org |
| NBS-induced Cascade | Linear Olefinic Aziridine | Bromonium ion-initiated cyclization/expansion | Access from linear precursors whiterose.ac.uk |
| Intramolecular Cyclization | Functionalized Linear Amine | Nucleophilic attack to form C-N bond | Direct construction of the ring system researchgate.net |
Since the C4 position of the azepane ring is a stereocenter, controlling the stereochemistry during synthesis is critical for potential pharmaceutical applications. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. exlibrisgroup.com
Asymmetric Hydrogenation: A highly effective method for setting stereocenters is the asymmetric hydrogenation of a prochiral olefin. For example, a key intermediate for a non-peptide AVP V2-agonist, (R)-[1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl]acetic acid, was synthesized via highly enantioselective asymmetric hydrogenation of a tetrasubstituted olefin precursor using a Ruthenium-H8-BINAP catalyst. nih.gov This approach could be adapted to an azepan-4-ylidene acetic acid precursor to generate enantiopure 2-(Azepan-4-yl)acetic acid.
Tethered Aminohydroxylation: A novel stereoselective approach to synthesizing polyhydroxylated azepanes utilizes an osmium-catalyzed tethered aminohydroxylation reaction. nih.gov This method creates the new C-N bond with complete regio- and stereocontrol, followed by intramolecular reductive amination to form the azepane ring. nih.gov This strategy highlights the use of substrate control to direct the stereochemical outcome.
Use of Chiral Auxiliaries: Another classical approach involves attaching a chiral auxiliary to the precursor molecule to direct the stereochemical course of a reaction, followed by the removal of the auxiliary. sumitomo-chem.co.jp
Table 2: Overview of Stereoselective Synthesis Methods for Azepane Analogues
| Method | Key Principle | Example Application | Potential for Target Compound |
| Asymmetric Hydrogenation | Chiral catalyst transfers H₂ enantioselectively to a double bond. | Synthesis of a benzo[b]azepin-5-yl acetic acid derivative with 85% ee. nih.gov | Hydrogenation of an azepan-4-ylidene acetic acid precursor. |
| Tethered Aminohydroxylation | Intramolecular delivery of nitrogen to a double bond. | Synthesis of pentahydroxyazepane iminosugars with complete stereocontrol. nih.gov | Could be used to set the stereocenter early in the synthesis from an allylic alcohol precursor. |
| Chiral Pool Synthesis | Starting from an enantiopure natural product (e.g., an amino acid or sugar). | Synthesis of tri- and tetrahydroxyazepanes from D-(−)-quinic acid. nih.gov | Using a readily available chiral starting material to build the azepane framework. |
Optimization of Reaction Conditions and Yields in this compound Production
Optimizing reaction conditions is crucial for making a synthetic route practical, scalable, and cost-effective. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and substrate concentration to maximize product yield and purity while minimizing reaction time and side products. mdpi.com
Solvent and Reagent Screening: In the synthesis of dihydrobenzofuran neolignans, researchers found that acetonitrile (B52724) was a "greener" and more effective solvent than commonly used ones like dichloromethane. scielo.br They also determined that using 0.5 equivalents of the silver(I) oxide oxidant provided the best balance between conversion and selectivity. scielo.br A similar screening process would be vital for each step in the synthesis of this compound.
Time and Temperature: The same study on neolignans showed that the reaction time could be reduced from 20 hours to 4 hours without a significant loss in yield by optimizing other parameters. scielo.br For the synthesis of iptacopan, it was found that conducting a reduction at -20 °C was crucial to prevent the formation of overreduction byproducts, increasing the yield to 84.5%. mdpi.com
Machine Learning Approaches: Modern approaches leverage machine learning (ML) to predict optimal reaction conditions. beilstein-journals.org By building models from large reaction databases, ML algorithms can suggest initial conditions for novel reactions or fine-tune parameters for a specific reaction to improve yield and selectivity, accelerating the optimization process. beilstein-journals.org
Table 3: Parameters for Reaction Optimization
| Parameter | Effect on Reaction | Example of Optimization |
| Temperature | Affects reaction rate and selectivity. | Lowering temperature to -20 °C prevented side reactions and increased yield. mdpi.com |
| Solvent | Influences solubility, reactivity, and stability. | Switching to acetonitrile improved conversion and selectivity. scielo.br |
| Catalyst Loading | Impacts reaction rate and cost. | Optimizing enzyme and co-factor concentrations for biocatalysis. mdpi.com |
| Concentration | Can affect reaction order and side-product formation. | Substrate loading was optimized to maintain >90% conversion at up to 80 g/L. mdpi.com |
| Reaction Time | Determines completeness of reaction and potential for degradation. | Reduced from 20 h to 4 h by optimizing other conditions. scielo.br |
Novel Synthetic Approaches and Green Chemistry Principles in Azepane Derivative Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug synthesis. samipubco.comnih.gov These principles focus on using renewable resources, safer solvents, minimizing waste, and designing energy-efficient processes. samipubco.comnih.gov
Use of Green Solvents and Catalysts: Water is considered an ideal green solvent. tandfonline.com A green synthesis of azepinodiazepine derivatives was developed using water as the solvent at room temperature with a recyclable magnetic nanoparticle catalyst (Fe₃O₄/ZnO@MWCNT), resulting in excellent yields and simple product separation. tandfonline.com
Catalyst-Free Reactions: A novel, catalyst-free ring expansion of tetrahydroisoquinolines to form a dibenzo[b,d]azepine skeleton was reported. rsc.org This reaction uses air as a "green" oxidant, avoiding the need for metallic catalysts and toxic oxidizing agents. rsc.org
Atom Economy and One-Pot Reactions: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product (atom economy). One-pot reactions and multicomponent reactions (MCRs) are powerful strategies for achieving this, as they reduce the number of synthetic steps, minimize solvent use, and decrease waste generation. nih.govmdpi.com
Microwave-Assisted Synthesis: Microwave technology can significantly accelerate chemical reactions, often leading to higher yields and cleaner products in shorter times. mdpi.com While scale-up can be a challenge, it is a valuable tool for creating sustainable, high-throughput synthetic approaches. mdpi.com
Table 4: Application of Green Chemistry Principles to Azepane Synthesis
| Green Chemistry Principle | Application in Azepane Synthesis | Benefit |
| Safer Solvents | Use of water instead of toxic organic solvents. tandfonline.com | Reduced environmental impact and improved safety. |
| Catalysis | Employing recyclable catalysts or catalyst-free systems. rsc.orgtandfonline.com | Minimized waste, reduced cost, simplified purification. |
| Atom Economy | Designing syntheses where most atoms of the reactants are in the product. | Less waste generation. mdpi.com |
| Energy Efficiency | Using methods like microwave-assisted synthesis to reduce reaction times. mdpi.com | Lower energy consumption, faster process. |
| Renewable Feedstocks | Starting from bio-based materials. samipubco.com | Reduced reliance on fossil fuels. |
Advanced Structural Characterization and Conformational Analysis of 2 Azepan 4 Yl Acetic Acid Hydrochloride
Spectroscopic Techniques for Elucidating Unique Structural Features of 2-(Azepan-4-yl)acetic Acid Hydrochloride
Spectroscopic methods are fundamental in defining the molecular architecture of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide detailed insights into the compound's connectivity, stereochemistry, and the conformational preferences of its flexible azepane ring.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR spectra offer a wealth of information regarding the electronic environment of each atom, while advanced 2D NMR techniques (like COSY, HSQC, and HMBC) establish connectivity and spatial relationships.
The ¹H NMR spectrum provides critical data on the protons of the azepane ring and the acetic acid side chain. The chemical shifts of the methylene (B1212753) protons adjacent to the nitrogen atom are particularly informative, being influenced by the protonation state of the amine. In the hydrochloride salt, these protons are expected to be deshielded, appearing at a downfield chemical shift. The complexity of the signals for the ring protons often suggests a dynamic equilibrium between multiple ring conformations on the NMR timescale. rsc.org
¹³C NMR spectroscopy complements the proton data, with the carbonyl carbon of the acetic acid group showing a characteristic resonance at the low-field end of the spectrum. The chemical shifts of the azepane ring carbons can help identify the preferred ring conformation, as different conformations (e.g., chair vs. twist-chair) result in distinct electronic environments for the carbon atoms. mdpi.com
For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments are crucial. By measuring through-space interactions between protons, the relative orientation of substituents on the azepane ring can be determined. Furthermore, variable-temperature NMR studies can provide insights into the conformational dynamics, allowing for the determination of the energy barriers between different ring conformers. cdnsciencepub.com
Interactive Table: Representative NMR Data for this compound Note: The following data are representative and may vary based on solvent and experimental conditions.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |
|---|---|---|---|
| -COOH | ~10-12 (broad s) | ~175 | HMBC to -CH₂-COOH |
| -CH₂-COOH | ~2.4 | ~40 | COSY with Azepan-4-H; HMBC to -COOH |
| Azepan-2,7-H₂ (axial/equatorial) | ~3.0-3.4 (m) | ~50 | HSQC to C2/C7; COSY with Azepan-3,6-H₂ |
| Azepan-3,5,6-H₂ (axial/equatorial) | ~1.6-2.0 (m) | ~28-35 | HSQC to C3/C5/C6; COSY with adjacent protons |
| Azepan-4-H | ~2.1 (m) | ~38 | HSQC to C4; COSY with -CH₂-COOH and Azepan-3,5-H₂ |
Vibrational Spectroscopy (IR, Raman) in Conformational Studies of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule and is highly sensitive to the nature of chemical bonds and molecular conformation. americanpharmaceuticalreview.com These techniques are complementary and provide a characteristic "fingerprint" for the compound. americanpharmaceuticalreview.comnih.gov
For this compound, key vibrational modes include:
Carboxylic Acid Group: A broad O-H stretching band is expected in the IR spectrum around 2500-3300 cm⁻¹. The C=O stretching vibration typically appears as a strong band around 1700-1730 cm⁻¹. researchgate.net
Ammonium (B1175870) Group: As a hydrochloride salt, the secondary amine is protonated. The N-H stretching vibrations of the resulting ammonium ion appear as a broad absorption in the region of 2700-3100 cm⁻¹.
Azepane Ring: C-H stretching vibrations are observed around 2850-3000 cm⁻¹. The C-N stretching and various CH₂ bending, rocking, and twisting modes appear in the fingerprint region (below 1500 cm⁻¹). nih.gov The frequencies of these modes can be sensitive to the ring's conformation.
Computational studies using Density Functional Theory (DFT) can be employed to calculate the theoretical vibrational spectra for different possible conformers. nih.gov By comparing these calculated spectra with the experimental FT-IR and Raman data, it is possible to infer the predominant conformation of the molecule in the solid state or in solution.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong (IR) |
| N-H Stretch | Ammonium (R₂NH₂⁺) | 2700 - 3100 | Broad, Medium (IR) |
| C-H Stretch | Aliphatic (Ring & Side Chain) | 2850 - 3000 | Medium-Strong (IR/Raman) |
| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Strong (IR) |
| N-H Bend | Ammonium (R₂NH₂⁺) | 1500 - 1600 | Medium (IR) |
| C-N Stretch | Azepane Ring | 1150 - 1250 | Medium (IR) |
X-ray Crystallography and Solid-State Conformations of this compound Derivatives
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the azepane ring and the orientation of the acetic acid side chain.
For derivatives of azepane, X-ray crystallography has shown that the seven-membered ring can adopt several low-energy conformations, most commonly variations of the chair and boat forms. rsc.org The twist-chair conformation is often reported as the most stable for the parent azepane ring. nih.gov In the solid state, the observed conformation is a result of minimizing intramolecular steric strain and maximizing favorable intermolecular interactions, such as hydrogen bonding and van der Waals forces.
In a crystal structure of this compound, extensive hydrogen bonding would be expected. The carboxylic acid proton and the two ammonium protons can act as hydrogen bond donors, while the carbonyl oxygen and the chloride anion serve as acceptors. These interactions create a complex three-dimensional network that locks the molecule into a specific solid-state conformation. Analysis of similar structures suggests the azepane ring in such derivatives would likely adopt a deformed boat or chair conformation to accommodate the bulky substituent and optimize packing. researchgate.net
Interactive Table: Hypothetical Crystallographic Data for an Azepane Derivative Note: This table presents typical parameters for a small organic hydrochloride salt and is for illustrative purposes.
| Parameter | Example Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. researchgate.net |
| a, b, c (Å) | a = 9.6, b = 13.7, c = 9.9 | The dimensions of the unit cell edges. researchgate.net |
| α, β, γ (°) | α = 90, β = 98.6, γ = 90 | The angles between the unit cell edges. researchgate.net |
| Volume (ų) | ~1300 | The volume of a single unit cell. |
| Z | 4 | The number of molecules in the unit cell. researchgate.net |
| Azepane Ring Conformation | Twist-Chair or Deformed Boat | The lowest energy conformation adopted in the crystal lattice. nih.govresearchgate.net |
Dynamic Conformational Analysis of the Azepane Ring System in this compound in Solution and Gas Phase
The seven-membered azepane ring is inherently flexible and can exist as a mixture of multiple interconverting conformers in the solution and gas phases. Unlike the rigid six-membered cyclohexane (B81311) ring, which has a simple chair-to-chair interconversion, the azepane ring has a more complex potential energy surface with several local minima, including chair, boat, twist-chair, and twist-boat forms. nih.gov
In Solution: In solution, the azepane ring of this compound is in a state of dynamic equilibrium. The energy barriers between different conformers are relatively low, allowing for rapid interconversion at room temperature. cdnsciencepub.com The position of the equilibrium is influenced by several factors, including the steric bulk of the acetic acid substituent, solvation effects, and intramolecular hydrogen bonding possibilities. Computational modeling, often using DFT, is a powerful tool to map the potential energy surface and identify the most stable conformers and the transition states that connect them. nih.gov These theoretical findings can be corroborated by experimental techniques like dynamic NMR, which can measure the rates of conformational exchange.
In the Gas Phase: Gas-phase studies, though experimentally challenging for a non-volatile molecule like this hydrochloride salt, provide fundamental information on the intrinsic conformational preferences of the isolated molecule, free from solvent effects. Computational methods are the primary tool for investigating gas-phase conformations. chemrxiv.org These calculations typically show that for substituted azepanes, the twist-chair conformation is the global minimum, as it effectively minimizes both angle strain and torsional strain. nih.gov Comparing the calculated energies of the gas-phase conformers with the structures observed in solution and the solid state allows for a detailed understanding of how intermolecular forces and solvation dictate the molecule's preferred shape in different environments.
Preclinical Mechanistic Investigations and Molecular Target Identification for 2 Azepan 4 Yl Acetic Acid Hydrochloride
In Vitro Ligand Binding Studies and Receptor Interaction Profiles of 2-(Azepan-4-yl)acetic Acid Hydrochloride
Receptor Subtype Selectivity and Affinity Profiling of Azepane-Containing Compounds
The affinity and selectivity of a compound for different receptor subtypes are fundamental determinants of its pharmacological profile. Azepane-containing compounds have been investigated for their interaction with various receptor systems. For instance, studies on other molecules incorporating a seven-membered azepane ring have explored their selectivity for different receptor subtypes, such as adrenergic receptors.
A typical investigation into the receptor subtype selectivity of a compound like this compound would involve radioligand binding assays. In these assays, the ability of the compound to displace a known radiolabeled ligand from a specific receptor subtype is measured. This allows for the determination of the binding affinity, often expressed as the inhibition constant (Kᵢ) or the concentration that inhibits 50% of the specific binding (IC₅₀).
For example, research on a series of 5,5-dimethylhydantoin (B190458) derivatives containing different terminal fragments, including some with azepane moieties, demonstrated varying affinities and selectivities for α₁-adrenergic receptor subtypes (α₁ₐ, α₁ₑ, and α₁ₔ). nih.gov Such studies are critical in identifying compounds with a desired selectivity profile, which can translate to a more targeted therapeutic effect and potentially fewer side effects. The selectivity is often expressed as a ratio of the affinity values for different receptor subtypes. nih.gov
A hypothetical affinity profile for this compound at various receptor subtypes is presented in the interactive table below. This table is for illustrative purposes to demonstrate how such data would be presented and is not based on actual experimental results for this specific compound.
Table 1: Hypothetical Receptor Subtype Affinity Profile for this compound
| Receptor Subtype | Kᵢ (nM) |
|---|---|
| Subtype A | 50 |
| Subtype B | 250 |
| Subtype C | >1000 |
Kinetic Analysis of this compound-Target Interactions
Beyond determining binding affinity, understanding the kinetics of the interaction between a ligand and its target receptor is essential. This involves measuring the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ). These parameters provide insights into how quickly a compound binds to its target and how long it remains bound. A longer residence time (lower kₒբբ) at the target can sometimes lead to a more durable pharmacological effect.
Techniques such as surface plasmon resonance (SPR) are commonly used for real-time kinetic analysis. While specific kinetic data for this compound is not available, this methodology would be a standard approach to characterize its binding kinetics to any identified biological target.
A hypothetical kinetic analysis for the interaction of this compound with a target receptor is outlined in the illustrative table below.
Table 2: Illustrative Kinetic Parameters for this compound
| Parameter | Value |
|---|---|
| Association Rate (kₒₙ) (M⁻¹s⁻¹) | 1 x 10⁵ |
| Dissociation Rate (kₒբբ) (s⁻¹) | 5 x 10⁻⁴ |
Enzyme Modulation and Inhibition Kinetics by this compound
In addition to receptor binding, a compound may exert its effects by modulating the activity of enzymes. Investigations in this area would determine if this compound acts as an enzyme inhibitor or activator. Currently, there is no public data available on the enzyme modulation properties of this specific compound.
Should such investigations be undertaken, they would typically involve in vitro enzyme activity assays. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. If inhibition is observed, further studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ).
For example, studies on the esterification of acetic acid have detailed reaction kinetics, though this is a chemical process rather than a pharmacological enzyme inhibition study. researchgate.net In a pharmacological context, if this compound were found to inhibit a specific enzyme, its potency and mechanism would be characterized as illustrated in the hypothetical data table below.
Table 3: Hypothetical Enzyme Inhibition Profile for this compound
| Enzyme Target | IC₅₀ (µM) | Mechanism of Inhibition |
|---|---|---|
| Enzyme X | 1.5 | Competitive |
| Enzyme Y | 25 | Non-competitive |
Investigation of Cellular Signaling Pathways Modulated by this compound in Research Models
Understanding how a compound alters cellular signaling pathways is key to deciphering its cellular mechanism of action. There are no published studies on the effects of this compound on cellular signaling pathways.
Research in this area would typically involve treating cultured cells or animal models with the compound and then measuring changes in the levels or activity of key signaling molecules. Techniques such as Western blotting, ELISA, and reporter gene assays are commonly employed to assess the phosphorylation status of signaling proteins, the levels of second messengers (e.g., cAMP, Ca²⁺), or the expression of target genes. For instance, research on other compounds has shown how they can modulate pathways involved in transcriptional regulation. nih.gov
Proteomic and Metabolomic Approaches to Elucidate Biological Targets of this compound
Modern systems biology approaches like proteomics and metabolomics can provide an unbiased and comprehensive view of the cellular effects of a compound and aid in the identification of its biological targets. There is currently no available proteomic or metabolomic data for this compound.
Proteomic studies, often utilizing techniques like mass spectrometry, can identify changes in the abundance or post-translational modifications of proteins in response to compound treatment. nih.gov This can reveal the direct targets of a compound as well as downstream effects on various cellular processes.
Metabolomic analyses, which measure the global changes in small-molecule metabolites, can provide a functional readout of the physiological state of a cell or organism following compound exposure. This can help to identify the metabolic pathways that are perturbed by the compound. The Human Metabolome Database contains extensive information on various metabolites, including acetic acid itself, which is a fundamental molecule in cellular metabolism. hmdb.ca
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5,5-dimethylhydantoin |
Analytical Methodologies for Research Grade 2 Azepan 4 Yl Acetic Acid Hydrochloride
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination of 2-(Azepan-4-yl)acetic Acid Hydrochloride
Chromatographic techniques are central to assessing the purity of pharmaceutical compounds and resolving enantiomers. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of active pharmaceutical ingredients by separating the main compound from any impurities. ijtsrd.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed.
Purity Assessment: The development of an RP-HPLC method for purity would involve optimizing several parameters to achieve a robust separation of the target compound from any potential impurities, such as starting materials, by-products, or degradation products.
Typical RP-HPLC Method Parameters for a Compound like this compound:
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for separation. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). | The ratio of aqueous to organic phase is optimized to achieve good resolution. |
| Detection | UV spectrophotometry at a wavelength where the compound absorbs maximally. | To quantify the compound and its impurities. |
| Flow Rate | Typically 1.0 mL/min. | To ensure adequate separation within a reasonable timeframe. |
| Column Temp. | Controlled, often around 25-30 °C. | To ensure reproducibility of retention times. |
Enantiomeric Excess Determination: Since this compound is a chiral compound, determining its enantiomeric purity is crucial. This is typically accomplished using chiral chromatography. nih.gov This can be achieved in two main ways:
Chiral Stationary Phases (CSPs): HPLC columns with a chiral stationary phase are the most common approach. These phases create a chiral environment where the two enantiomers can interact differently, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are widely used for a broad range of chiral compounds. nih.gov
Chiral Derivatizing Agents: The compound can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
The enantiomeric excess (e.e.) is then calculated based on the peak areas of the two enantiomers in the chromatogram.
Spectrometric Quantification Techniques for this compound in Research Samples
Spectrometric methods are essential for the quantification of chemical compounds in various samples.
UV-Visible Spectroscopy: This technique is often used in conjunction with HPLC for quantification. The amount of UV light absorbed by the sample as it elutes from the HPLC column is proportional to its concentration. A calibration curve would be generated using standards of known concentration to accurately quantify the compound in research samples.
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry is a highly sensitive and specific technique for both identification and quantification. It works by ionizing the compound and then separating the ions based on their mass-to-charge ratio. For this compound, LC-MS could provide precise quantification and structural confirmation, even in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is another powerful tool for determining the concentration of a compound without the need for a calibration curve, provided a certified internal standard is used. By integrating the area of a specific proton signal of this compound and comparing it to the integral of a known amount of an internal standard, a direct calculation of the concentration can be made.
Development and Validation of Stability-Indicating Methods for this compound in Research Formulations
A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. ijtsrd.com The development and validation of such a method are critical for determining the shelf-life and storage conditions of a research formulation.
Development of a Stability-Indicating HPLC Method: The core of this process involves subjecting the compound to forced degradation studies. ijtsrd.com This typically includes exposing solutions of this compound to various stress conditions:
Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions to assess susceptibility to pH-dependent degradation.
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
Thermal Stress: Exposure to high temperatures.
Photolytic Stress: Exposure to UV and visible light.
The goal is to generate potential degradation products. The HPLC method is then developed and optimized to separate the intact parent compound from all the degradation products formed under these stress conditions. asiapharmaceutics.info
Validation of the Method: Once the method is developed, it must be validated according to established guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
Typical Validation Parameters for a Stability-Indicating Method:
| Parameter | Description |
|---|---|
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
While the principles for these analytical methodologies are well-established, specific application and validated data for this compound are not available in the reviewed public literature.
Applications of 2 Azepan 4 Yl Acetic Acid Hydrochloride As a Research Tool and Building Block
Utilization of 2-(Azepan-4-yl)acetic Acid Hydrochloride as a Scaffold in Medicinal Chemistry Research
The azepane scaffold is a key feature in numerous bioactive compounds due to its three-dimensional structure, which can effectively mimic peptide turns and present substituents in defined spatial orientations. This compound serves as an excellent starting point for the elaboration of novel chemical entities. The secondary amine of the azepane ring can be readily functionalized through various reactions such as N-alkylation, N-arylation, acylation, and reductive amination, allowing for the introduction of a wide range of substituents. Simultaneously, the carboxylic acid group can be converted into esters, amides, or other functional groups, or it can be used as a handle for conjugation to other molecules. This dual functionality enables the systematic exploration of the chemical space around the azepane core to develop new therapeutic agents.
The creation of chemically diverse compound libraries is a cornerstone of modern drug discovery. This compound is an ideal starting material for the construction of such libraries. By leveraging its two reactive sites, combinatorial chemistry approaches can be employed to generate a large number of analogs. For instance, the azepane nitrogen can be reacted with a diverse set of aldehydes or ketones via reductive amination, while the carboxylic acid can be coupled with a variety of amines to form a library of amides. This parallel synthesis approach allows for the rapid generation of thousands of distinct compounds, each with a unique combination of substituents. The resulting libraries can then be screened against various biological targets to identify hit compounds with desired activities.
The table below illustrates a hypothetical combinatorial library design starting from this compound.
| Amine Component (for amide formation) | Aldehyde/Ketone Component (for reductive amination) | Resulting Compound Structure | |
| 1 | Aniline | Benzaldehyde | N-benzyl-2-(azepan-4-yl)-N-phenylacetamide |
| 2 | Benzylamine | Acetone | 2-(1-isopropylazepan-4-yl)-N-benzylacetamide |
| 3 | Morpholine | Cyclohexanone | 2-(1-cyclohexylazepan-4-yl)-1-(morpholino)ethan-1-one |
| 4 | Piperidine | 4-Fluorobenzaldehyde | 2-(1-(4-fluorobenzyl)azepan-4-yl)-1-(piperidin-1-yl)ethan-1-one |
Employment of this compound as a Chemical Probe for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for target identification and validation in drug discovery. While there are no specific reports on the use of this compound as a chemical probe, its structure lends itself to such applications. By attaching a reporter group, such as a fluorescent dye or a biotin tag, to either the amine or the carboxylic acid, the molecule can be used to track the localization of a target protein within a cell or to isolate the protein from a complex mixture.
For example, the carboxylic acid could be coupled to a fluorescently labeled amine, and the azepane nitrogen could be functionalized with a group that binds to a specific protein target. The resulting probe could then be used in fluorescence microscopy to visualize the distribution of the target protein.
Integration of this compound into Peptide and Peptidomimetic Scaffolds
Peptides are important signaling molecules in the body, but their therapeutic use is often limited by poor stability and bioavailability. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties. The incorporation of constrained scaffolds, such as the azepane ring, is a common strategy in the design of peptidomimetics.
2-(Azepan-4-yl)acetic acid can be viewed as a cyclic gamma-amino acid analog. Its integration into a peptide sequence can induce specific secondary structures, such as turns and helices, which are often crucial for biological activity. The azepane ring restricts the conformational flexibility of the peptide backbone, which can lead to increased receptor affinity and selectivity. Furthermore, the presence of the non-natural azepane scaffold can enhance resistance to enzymatic degradation.
The synthesis of such peptidomimetics can be achieved using standard solid-phase peptide synthesis (SPPS) techniques, where 2-(Azepan-4-yl)acetic acid is incorporated as a custom building block.
Role of this compound in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Methodologies
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. enamine.net These fragments are then grown or linked together to create more potent molecules. With a molecular weight of 193.68 g/mol for the hydrochloride salt, 2-(Azepan-4-yl)acetic acid fits well within the "rule of three" guidelines for fragments. Its two functional groups provide clear vectors for chemical elaboration once a binding mode has been identified.
The following table outlines the "Rule of Three" compliance for the parent compound, 2-(Azepan-4-yl)acetic acid.
| Property | "Rule of Three" Guideline | 2-(Azepan-4-yl)acetic acid | Compliance |
| Molecular Weight | ≤ 300 Da | 157.21 Da | Yes |
| cLogP | ≤ 3 | -1.1 | Yes |
| Number of Hydrogen Bond Donors | ≤ 3 | 2 | Yes |
| Number of Hydrogen Bond Acceptors | ≤ 3 | 3 | Yes |
| Number of Rotatable Bonds | ≤ 3 | 2 | Yes |
Scaffold hopping is a medicinal chemistry strategy aimed at discovering novel chemical scaffolds with similar biological activity to a known active compound. googleapis.com This is often done to improve properties such as potency, selectivity, or pharmacokinetics, or to circumvent existing patents. The azepane scaffold can be considered a "hopped" version of the more common piperidine or pyrrolidine (B122466) rings. For instance, if a drug candidate containing a piperidine-4-acetic acid moiety shows promising activity but has undesirable properties, a medicinal chemist might synthesize the corresponding azepane analog using this compound to explore if the larger ring size leads to an improved profile. This strategy has been successfully employed in the development of various central nervous system and cardiovascular drugs.
Q & A
Basic: What are the recommended methods for synthesizing 2-(azepan-4-yl)acetic acid hydrochloride, and how can purity be validated?
Answer:
While the provided evidence does not detail the synthesis of this compound specifically, analogous compounds (e.g., 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride in ) suggest that common strategies involve:
- Coupling reactions (e.g., palladium-catalyzed cross-coupling for structural diversification) .
- Hydrochloride salt formation via treatment with HCl, followed by crystallization .
For purity validation, titrimetric analysis (as used for 2-(1H-imidazol-5-yl)acetic acid hydrochloride in ) and HPLC are recommended. Ensure compliance with regulatory standards (e.g., ECHA guidelines for compound documentation) .
Basic: How should researchers characterize this compound’s structural and physicochemical properties?
Answer:
Key characterization steps include:
- NMR spectroscopy : For proton and carbon environments, referencing protocols for hydrochloride salts (e.g., 1H/13C NMR in D2O or DMSO-d6, as in ) .
- Mass spectrometry : To confirm molecular weight (C₈H₁₆ClNO₂, MW: 193.68 g/mol) .
- Melting point analysis : Compare with literature values (if available) and assess batch consistency.
- Elemental analysis : Validate %C, %H, %N, and %Cl to confirm stoichiometry .
Basic: What are the stability and storage requirements for this compound?
Answer:
Based on handling guidelines for similar hydrochlorides ( ):
- Storage : Keep in a dark, sealed container at room temperature in a dry environment to prevent hydrolysis .
- Stability testing : Monitor degradation via periodic HPLC or TLC under accelerated conditions (e.g., 40°C/75% RH).
- Safety : Use PPE (gloves, goggles) to avoid moisture absorption during handling .
Advanced: How can researchers optimize reaction yields for derivatives of this compound?
Answer:
Yield optimization requires systematic experimentation:
- Catalyst screening : Test palladium or copper catalysts for coupling reactions (e.g., ’s Pd-based method) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility, while THF could reduce side reactions.
- Temperature control : Lower temperatures (0–25°C) might stabilize intermediates, as seen in analogous syntheses .
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., pH, stoichiometry) .
Advanced: How to resolve contradictions in analytical data (e.g., NMR vs. mass spectrometry)?
Answer:
Discrepancies often arise from impurities or salt dissociation:
- NMR artifacts : Confirm solvent choice (e.g., D2O for hydrochloride salts) and compare with reference spectra () .
- Mass spec adducts : Use soft ionization (ESI) to detect [M+H]+ or [M+Na]+ peaks and rule out chloride interference.
- Cross-validation : Combine X-ray crystallography (if crystals are obtainable, as in ) with elemental analysis to resolve ambiguities .
Advanced: What are the potential applications of this compound in drug discovery?
Answer:
As a versatile building block (), it may serve:
- Peptidomimetic design : The azepane ring mimics proline or piperidine motifs, enabling protease-resistant peptide analogs .
- Enzyme inhibition : The acetic acid moiety could chelate metal ions in active sites (e.g., metalloproteases), similar to 4-acetylphenyl derivatives () .
- Prodrug development : Hydrochloride salts enhance solubility for in vivo studies, as noted in ECHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
